(R)-1-Methyl-5-oxopyrrolidine-2-carboxamide
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Overview
Description
®-1-Methyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as N-methyl-2-pyrrolidone and an appropriate carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methyl-5-oxopyrrolidine-2-carboxamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-1-Methyl-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with similar but distinct properties.
N-Methyl-2-pyrrolidone: A structurally related compound with different functional groups.
Pyrrolidine-2-carboxamide: A similar compound lacking the methyl group.
Uniqueness
®-1-Methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(2R)-1-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m1/s1 |
InChI Key |
KLBSBVDLPIOJRF-SCSAIBSYSA-N |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)N |
Canonical SMILES |
CN1C(CCC1=O)C(=O)N |
Origin of Product |
United States |
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